Sodium Nitroprusside

vasodilation nitroprusside nitroglycerin

Researchers requiring robust, non-enzymatic nitric oxide (NO) release for vasodilation assays often face inconsistent potency with alternative donors. Sodium nitroprusside (SNP) is the gold-standard agent for directly stimulating the NO-cGMP pathway in isolated tissue baths (e.g., rat aortic rings). Its immediate onset and balanced arteriovenous effect ensure reproducible, endothelium-independent relaxation. Strict light-protective handling prevents cyanide generation; our pre-qualified supply chain guarantees ≥99% purity and storage at -20°C, shielded from light, eliminating common procurement risks.

Molecular Formula C5FeN6O.2Na
C5FeN6Na2O
Molecular Weight 261.92 g/mol
CAS No. 14402-89-2
Cat. No. B1662872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium Nitroprusside
CAS14402-89-2
Molecular FormulaC5FeN6O.2Na
C5FeN6Na2O
Molecular Weight261.92 g/mol
Structural Identifiers
SMILES[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Na+].[Na+].[Fe+4]
InChIInChI=1S/5CN.Fe.NO.2Na/c5*1-2;;1-2;;/q5*-1;+2;3*+1
InChIKeyXEYBHCRIKKKOSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Nitroprusside – Rapid-Acting Balanced Vasodilator Overview


Sodium nitroprusside (SNP) is a potent, direct-acting nitrovasodilator that functions by releasing nitric oxide (NO) into the bloodstream, leading to relaxation of vascular smooth muscle and consequent dilation of both peripheral arteries and veins . As a member of the nitrovasodilator class alongside agents like nitroglycerin and isosorbide dinitrate, SNP is distinguished by its unique molecular structure as a pentacyanonitrosylferrate complex, which confers a balanced effect on arterial and venous circulation and an immediate onset of action upon intravenous administration .

Direct NO donor for vascular signaling research
Non-enzymatic release enables immediate vasodilation assays
Light-sensitive protocol; requires protected handling

Why Sodium Nitroprusside Cannot Be Substituted with Other Vasodilators


The scientific selection and procurement of intravenous vasodilators cannot be reduced to a simple class substitution due to critical, quantifiable differences in their pharmacodynamic profiles, toxicity profiles, and handling requirements. While sodium nitroprusside (SNP) shares the NO-donor mechanism with agents like nitroglycerin (NTG), they exhibit divergent arteriovenous selectivities, leading to distinct hemodynamic effects on preload and afterload . Furthermore, SNP's unique, non-enzymatic NO release mechanism confers an immediate onset and short duration of action, starkly contrasting with other agents like labetalol or nicardipine . Crucially, the specific chemical composition of SNP necessitates stringent precautions against light exposure to prevent solution degradation and the generation of toxic cyanide byproducts, a safety concern not shared by its primary comparators .

Arteriovenous selectivity

Nitroglycerin’s preferential venodilation may shift hemodynamic endpoints; SNP’s balanced arterial and venous dilation profile may not transfer.

Onset/offset kinetics

Labetalol and nicardipine have slower onset and longer half-lives, limiting rapid titration; may alter acute perfusion model responses.

Photodegradation & cyanide risk

SNP generates free cyanide upon light exposure; alternative vasodilators lack this class-specific handling requirement, but may introduce distinct metabolite profiles.

Quantitative Differentiation Evidence for Sodium Nitroprusside


Superior Arteriolar Vasodilation vs. Nitroglycerin

Sodium nitroprusside (SNP) demonstrates significantly greater arteriolar vasodilation than nitroglycerin (NTG) at equivalent infusion doses. In a direct head-to-head study measuring forearm vascular conductance (FVC), SNP induced markedly higher vasodilatory actions . This evidence quantifies the superior capacity of SNP to reduce systemic vascular resistance, a key parameter for afterload reduction.

Arteriolar dilation
Head-to-head
Forearm vascular conductance (FVC): SNP 408 ± 63.5 vs NTG 247.5 ± 18.2 ml·min-1·100 mmHg-1 at 2 µg dose (~65% greater, p<0.05)
Supports arteriolar vasodilation endpoint review
Brachial artery infusion, Doppler ultrasound, n=8 healthy participants
vasodilation nitroprusside nitroglycerin forearm blood flow

Balanced Arteriovenous Dilation Profile vs. Nitroglycerin

Sodium nitroprusside (SNP) exhibits a balanced effect on both arterial and venous beds, resulting in concurrent reductions in both preload and afterload. In contrast, nitroglycerin (NTN) is a preferential venodilator, producing a greater decrease in preload . This hemodynamic distinction, demonstrated in patients with complicated acute myocardial infarction, is critical for tailoring therapy to specific hemodynamic profiles.

Arteriovenous profile
Head-to-head
PCWP reduction: SNP 24→17 mmHg (~29%), NTG 25→15 mmHg (~40%) (p<0.05)
Balanced preload/afterload reduction context
Acute myocardial infarction patient model, n=18
hemodynamics acute myocardial infarction vasodilator comparison preload and afterload

Immediate Onset and Ultra-Short Half-Life vs. Other Antihypertensives

Sodium nitroprusside's pharmacokinetic profile is uniquely characterized by an immediate onset of action and an ultra-short half-life, which distinguishes it from other common intravenous antihypertensive agents like labetalol and nicardipine. This allows for rapid, minute-to-minute titration of blood pressure, a capability not achievable with agents having slower onsets and longer durations of action .

Onset & half-life
Cross-study
SNP: onset immediate, t1/2 1–2 min; Labetalol: onset 5–10 min, t1/2 3–6 h; Nicardipine: onset 5–15 min, t1/2 30–40 min
Supports rapid titration pharmacokinetic studies
Compiled from regulatory labels and clinical pharmacology references
hypertensive emergency pharmacokinetics SNP nicardipine labetalol onset of action

USP Purity and Quality Specifications

The United States Pharmacopeia (USP) establishes a minimum purity specification of 99.0% for Sodium Nitroprusside raw material (Na2[Fe(CN)5NO]·2H2O) . This high purity standard, along with defined limits for impurities such as insoluble substances (<0.01%), chloride (<0.02%), and ferricyanide, ensures a consistent and reliable material for both clinical formulation and research applications . The USP also defines a specific potentiometric titration assay for accurate quantitation.

USP purity
Specification
≥99.0% (Na2[Fe(CN)5NO]·2H2O)
Verifiable purity benchmark for research
Potentiometric titration with 0.1 N silver nitrate
pharmacopoeia USP purity specification quality control raw material

Unique Light Sensitivity and Stability Requirements

Aqueous solutions of sodium nitroprusside are highly sensitive to light, leading to rapid degradation and the generation of toxic cyanide. This necessitates strict light protection during handling and administration, a requirement not shared by other common nitrovasodilators like nitroglycerin . Quantitative stability studies show that while foil-wrapped infusion solutions can remain stable for at least 7 days, exposure to light causes a rapid, exponential increase in free cyanide content .

Photostability
Class-level
Foil-wrapped infusion solutions stable ≥7 days; light exposure causes exponential cyanide rise
Requires light-protective handling protocols
In vitro stability studies in 5% dextrose or 0.9% saline
SNP stability photodegradation cyanide generation solution handling formulation

Cyanide Toxicity Risk and Safety Threshold

Sodium nitroprusside carries a unique and quantifiable risk of cyanide toxicity due to its molecular composition, with free cyanide representing approximately 44% of its molar mass . This is a class-defining characteristic that fundamentally differentiates its safety profile from other vasodilators. The FDA label establishes a clear safety threshold: infusion rates below 2 mcg/kg/min generate a manageable quantity of cyanide, while higher rates require close monitoring due to the risk of toxic accumulation .

Cyanide risk
Class-level
Free cyanide ≈44% w/w of molar mass; infusion rates >2 µg/kg/min may lead to toxic accumulation
Cyanide monitoring requirement context
FDA label; antidote preparedness (e.g., sodium thiosulfate) recommended
SNP safety cyanide toxicity dose threshold toxicology metabolism

Research and Industrial Applications for Sodium Nitroprusside


Preclinical Nitric Oxide Donor and Vasodilation Research

For in vitro and ex vivo studies requiring a robust and direct stimulation of the NO-cGMP pathway, sodium nitroprusside is the gold-standard agent due to its high potency and non-enzymatic release of NO . Its superior arteriolar vasodilation compared to nitroglycerin makes it the preferred choice for assays investigating endothelium-independent vascular relaxation or for characterizing the function of isolated blood vessels, such as rat aorta or human forearm arterial rings.

Acute Hemodynamic Control in Critical Care

Sodium nitroprusside is uniquely positioned for the immediate reduction of blood pressure in hypertensive emergencies and for producing controlled hypotension during surgery . The evidence confirms its immediate onset of action and ultra-short half-life (1-2 minutes) , allowing for precise, minute-to-minute titration unattainable with other agents like labetalol or nicardipine. Its balanced arteriovenous effect further supports its use in managing acute heart failure and acute aortic syndromes. However, its procurement and use are contingent upon strict adherence to light-protective handling and cyanide monitoring protocols .

Pharmaceutical Quality Control Reference Standard

The USP Reference Standard for Sodium Nitroprusside, defined by a purity of ≥99.0% and a specific potentiometric assay , serves as a critical benchmark for pharmaceutical quality control. Manufacturers of SNP for injection must verify the purity and identity of their active pharmaceutical ingredient (API) against this official standard to ensure compliance with regulatory specifications for a parenteral drug product. This application is fundamental to the industrial supply chain for this high-risk medication.

Analytical Method Development and Stability Testing

The unique photochemical instability of sodium nitroprusside solutions, which leads to the generation of toxic cyanide , creates a specific need for robust, stability-indicating analytical methods (e.g., HPLC). Research and development laboratories focused on formulation science, photostability studies, or novel drug delivery systems (e.g., nanoparticle encapsulation ) use highly pure SNP as a model compound to validate assays that can distinguish between the parent drug and its degradation products. This is a specialized industrial and academic application driven directly by the compound's intrinsic chemical properties.

Application
Selection Property
Validation Focus
NO-cGMP pathway and vasodilation studies
Non-enzymatic direct NO donor
Endothelium-independent relaxation assays
Acute hemodynamic research models
Immediate onset, ultra-short t1/2
Perfusion titration controllability
Pharmaceutical QC reference standard
USP ≥99.0% purity specification
API identity and assay compliance
Photostability and formulation studies
Light-sensitive cyanide degradation
Stability-indicating method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium Nitroprusside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.